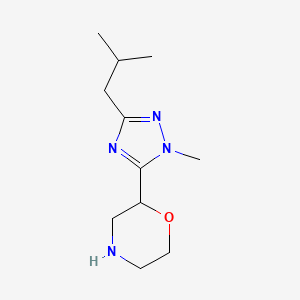

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

Beschreibung

Eigenschaften

Molekularformel |

C11H20N4O |

|---|---|

Molekulargewicht |

224.30 g/mol |

IUPAC-Name |

2-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]morpholine |

InChI |

InChI=1S/C11H20N4O/c1-8(2)6-10-13-11(15(3)14-10)9-7-12-4-5-16-9/h8-9,12H,4-7H2,1-3H3 |

InChI-Schlüssel |

SQHGZBFUSNEWHU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=NN(C(=N1)C2CNCCO2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine typically involves two key components:

- Construction or functionalization of the 1,2,4-triazole ring with appropriate substituents (isobutyl and methyl groups).

- Formation or functionalization of the morpholine ring, particularly substitution at the 2-position with the triazolyl moiety.

The coupling of these two units is achieved via nucleophilic substitution or ring-opening strategies, often requiring selective activation of one component and controlled reaction conditions to preserve stereochemistry and functional group integrity.

Preparation of the 1,2,4-Triazole Substituent

A common approach to obtain the 3-isobutyl-1-methyl-1H-1,2,4-triazole fragment involves:

- Starting from chloromethyl- or tosylmethyl-substituted triazole derivatives.

- Alkylation or N-alkylation reactions to introduce the isobutyl group at the 3-position and methyl group at the 1-position.

For example, a two-stage one-pot synthetic strategy reported by Shionogi involves N-alkylation of triazole derivatives with chloromethyl triazole intermediates, yielding substituted triazoles in moderate yields (~45%).

Morpholine Ring Formation and Functionalization

Morpholine rings substituted at the 2-position can be synthesized via:

- Ring-opening of 2-tosyl-1,2-oxazetidine intermediates under base catalysis with α-formyl carboxylates, yielding morpholine hemiaminals which can be further elaborated.

- Nucleophilic substitution reactions where morpholine or its derivatives react with halomethyl triazole compounds to introduce the triazolyl substituent at the 2-position.

The ring-opening method is notable for its diastereoselectivity and diastereoconvergence, which are important for obtaining stereochemically pure morpholine derivatives.

Coupling of Morpholine and Triazole Units

The key step in preparing this compound involves coupling the morpholine ring with the substituted triazole. This is typically achieved by:

- Reacting 2-substituted morpholine intermediates with chloromethyl- or iodomethyl-substituted triazoles.

- Using suitable bases (e.g., sodium hydride, triethylamine) and solvents (e.g., tetrahydrofuran, methylene chloride) to facilitate nucleophilic substitution.

- Employing coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), or alkyl chloroformates to activate functional groups when needed.

Representative Reaction Scheme

Detailed Research Findings

Reaction Conditions and Optimization

- Bases: Sodium hydride (60% dispersion in oil), triethylamine, or other non-nucleophilic bases are preferred to deprotonate nucleophiles and facilitate substitution.

- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are commonly used to dissolve reactants and stabilize intermediates.

- Temperature: Reactions typically proceed at mild to moderate temperatures (0–50 °C) to avoid decomposition of sensitive triazole rings.

- Purification: Silica gel chromatography with ethyl acetate-hexane mixtures is used to isolate pure products.

Mechanistic Insights

- The nucleophilic substitution of the morpholine nitrogen or the 2-position carbon with halomethyl triazole proceeds via an SN2 mechanism.

- Diastereoselectivity in morpholine ring formation is influenced by steric and stereoelectronic effects, including avoidance of pseudo A1,3 strain and anomeric effects of oxygen atoms.

- Photoredox catalysis has been employed to achieve diastereoconvergent syntheses of substituted morpholines, enhancing stereochemical control.

Analytical Data

- Chromatography: Gradient elution with acetonitrile-water mixtures and UV detection at 210 nm are standard for monitoring purity.

- Thermal Analysis: Differential scanning calorimetry (DSC) is used to characterize thermal properties of intermediates and final compounds.

- Spectroscopy: NMR and mass spectrometry confirm the structure and substitution pattern of the triazole and morpholine moieties.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms serve as nucleophilic centers. For example:

-

Alkylation : Reaction with methyl iodide in ethanolic KOH yields methylthio derivatives (e.g., compound 12 in ).

-

Amination : Hydrazine hydrate reacts with triazole-thione derivatives to form hydrazino-triazoles (e.g., compound 13 in ).

Key conditions for these reactions include polar aprotic solvents (DMF, dioxane) and bases (K₂CO₃) at moderate temperatures (40–60°C) .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation to form fused heterocycles:

-

Oxadiazole Formation : Acid hydrazides react with CS₂ in ethanolic KOH to yield oxadiazole-2-thiones (e.g., 5 in ).

-

Triazole-Thiol Derivatives : Ultrasound-assisted coupling with aryl halides produces bioactive derivatives (e.g., 6a–6f in ).

Coordination Chemistry

The triazole nitrogen atoms coordinate with transition metals, forming complexes with potential antimicrobial activity:

-

Cu(II) Complexes : Demonstrated enhanced activity against ESKAPE pathogens (MIC: 2–16 µg/mL) .

-

Fe(III) Coordination : Used in oxidative cyclization reactions (e.g., NH₄Fe(SO₄)₂·12H₂O in ).

Functional Group Transformations

-

Oxidation : Thioether groups in analogs are oxidized to sulfones using H₂O₂/AcOH (e.g., compound 16a in ).

-

Diazotation : Treatment with HCl/Cu powder introduces chloro substituents (e.g., 19 in ).

Comparative Reactivity of Structural Analogs

The isobutyl group influences steric hindrance and electron density. For example:

Wissenschaftliche Forschungsanwendungen

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their differences:

Key Observations :

Biologische Aktivität

2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a novel compound that belongs to the triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 196.29 g/mol. The compound features a morpholine ring fused with a triazole moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N4 |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1339858-69-3 |

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. For instance:

- Antifungal Activity : Triazoles are known to inhibit key enzymes in fungal metabolism, making them effective antifungal agents. Studies have shown that triazole derivatives can effectively combat fungal infections by targeting the enzyme lanosterol demethylase .

- Antibacterial Activity : The compound has demonstrated promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits the growth of ESKAPE pathogens, a group of bacteria known for their antibiotic resistance .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The triazole moiety can interfere with the biosynthesis of ergosterol in fungi and disrupt bacterial cell wall synthesis.

- Receptor Modulation : The morpholine component may interact with specific receptors or enzymes involved in microbial metabolism .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

- Study on Antibacterial Properties :

- In Vivo Studies :

Q & A

Q. Basic

- NMR : 1H/13C NMR identifies proton environments (e.g., morpholine’s CH2 groups at δ 3.5–4.0 ppm) and confirms stereochemistry .

- IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (morpholine C-O-C) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- HPLC/GC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

What in vitro models are suitable for evaluating NK-1 receptor antagonism?

Q. Advanced

- Receptor binding assays : Use CHO cells stably expressing human NK-1 receptors. Measure IC50 via competitive displacement of radiolabeled ligands (e.g., [125I]Substance P) .

- Kinetic studies : Surface plasmon resonance (SPR) or stopped-flow spectroscopy to determine association (k₁) and dissociation (k₋₁) rates, yielding Kd values .

- Functional assays : Calcium flux or IP1 accumulation assays to assess Gq-coupled signaling inhibition .

How can researchers design assays to evaluate antimicrobial activity for this compound?

Q. Basic

- Bacterial strains : Test against Staphylococcus aureus (ATCC 25923), E. coli (O39), and Pseudomonas aeruginosa (143) using broth microdilution (CLSI guidelines).

- Fungal strains : Include Candida albicans and Trichophyton rubrum in agar diffusion assays.

- MIC/MBC determination : Serial dilution in 96-well plates, with optical density (OD600) or colony counting after 24–48 hours .

How should contradictions in biological activity data across studies be resolved?

Advanced

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., CHO vs. Sf9 membranes) or incubation times .

- Cation effects : Substituting potassium with sodium or morpholine in salts alters solubility and activity .

- Data normalization : Use internal controls (e.g., reference inhibitors) and meta-analysis tools to harmonize results. Replicate studies under standardized conditions to isolate variables .

What are the optimal storage conditions to ensure compound stability?

Q. Basic

- Short-term : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation.

- Long-term : Lyophilized powders at –80°C with desiccants (silica gel) to avoid hydrolysis .

- Stability testing : Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months) under accelerated conditions (40°C/75% RH) .

Can X-ray crystallography resolve conformational ambiguities in the compound’s structure?

Advanced

Yes. Single-crystal X-ray diffraction with SHELXL refinement determines:

- Bond angles/lengths : Confirms triazole-morpholine linkage geometry.

- Torsional angles : Identifies preferred conformations (e.g., chair vs. boat for morpholine) .

- Cocrystal structures : Reveal binding modes with targets (e.g., NK-1 receptor mimics) for rational drug design .

What computational methods support SAR studies for this compound?

Q. Advanced

- Docking simulations : Use AutoDock Vina or Schrödinger to predict binding poses in NK-1 or antimicrobial targets .

- MD simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Train on datasets (e.g., IC50 values) to predict activity of novel analogs .

How can researchers mitigate toxicity risks during preclinical evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.